1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one
Description
1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one is a complex organic compound that features a unique imidazolidinone core structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-[4-[1-[(2-methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-13(21-12-16-4-3-9-19-14(16)2)15-5-7-17(8-6-15)22-11-10-20-18(22)23/h3-9,13,21H,10-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTMLBSNUBYECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CNC(C)C2=CC=C(C=C2)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one typically involves multiple steps:
Formation of the Imidazolidinone Core: The imidazolidinone ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step often involves the amidation reaction where the intermediate is reacted with an amine to form the final imidazolidinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyridine and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[1-(2-Pyridinyl)ethyl]phenyl]imidazolidin-2-one
- 1-[4-[1-(3-Pyridinyl)ethyl]phenyl]imidazolidin-2-one
- 1-[4-[1-(4-Pyridinyl)ethyl]phenyl]imidazolidin-2-one
Uniqueness
1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one is unique due to the presence of the 2-methylpyridin-3-yl group, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
